molecular formula C21H24N2O5 B2819086 2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-59-0

2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2819086
CAS No.: 852155-59-0
M. Wt: 384.432
InChI Key: AWDOSQULLFLHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties.

Scientific Research Applications

Antidopaminergic Properties and Antipsychotic Potential

Research has investigated the synthesis and properties of benzamides, including compounds similar to the one , for their potential as antipsychotic agents. These compounds have been evaluated for their affinity for dopamine receptors and their efficacy in inhibiting apomorphine-induced behavioral responses, indicating their potential use in exploring dopamine D-2 mediated responses and antipsychotic drug development. The study by Högberg et al. (1990) on "Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds" is an example of this line of research, highlighting the structural sensitivity of benzamides to modifications and their potential for reduced extrapyramidal side effects in antipsychotic therapy (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Synthesis and Radiolabeling for Imaging

Another application is in the synthesis and radiolabeling of benzamide derivatives for imaging studies. Compounds with structural similarities have been synthesized and radiolabeled for use in positron emission tomography (PET) and other imaging techniques to study receptor binding and distribution in vivo. For instance, Bobeldijk et al. (1990) reported on "A simple and high‐yield synthesis of (S)‐BZM, (R)‐BZM AND (S)‐IBZM for the preparation of (S)‐123I‐IBZM," demonstrating methods for efficient synthesis and potential applications in neuroimaging (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).

Endocrinological Effects

Substituted benzamides, including those with methoxy groups, have been studied for their endocrinological effects. Such compounds have been shown to exert significant effects on endocrine function, indicating potential applications in the study and treatment of endocrine disorders. The work by Justin‐Besançon et al. (1978) on the endocrinological effects of substituted orthoveratramides, for example, highlights this area of research (Justin‐Besançon, Laville, Thominet, Franceschini, Margarit, & Perrot, 1978).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural elucidation of benzamide derivatives, including those with dimethoxy and methoxyphenyl groups, form a significant area of research. Studies such as those by Kranjc et al. (2011) on the synthesis and structural analysis of related compounds contribute to the understanding of their chemical properties and potential applications in various fields of chemistry and biochemistry (Kranjc, Kočevar, & Perdih, 2011).

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures. For example, I found a safety data sheet for a related compound, (2,3-Dimethoxyphenyl)Methanol .

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-10-5-4-9-16(17)23(14-22-13-7-12-19(22)24)21(25)15-8-6-11-18(27-2)20(15)28-3/h4-6,8-11H,7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDOSQULLFLHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.